(Quinolin-4-ylsulfanyl)-acetic acid hydrazide, also known by its CAS number 885278-19-3, is a chemical compound with the molecular formula and a molecular weight of 233.29 g/mol. This compound features a quinoline ring substituted with a sulfanyl group and an acetic acid hydrazide moiety. It appears as a white solid and is primarily utilized in organic synthesis due to its unique structural properties and reactivity .
These reactions highlight its versatility as a building block in synthetic organic chemistry .
Several methods can be employed to synthesize (Quinolin-4-ylsulfanyl)-acetic acid hydrazide:
These methods allow for the production of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide in varying scales for research and industrial applications .
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide has several applications:
The versatility of this compound underscores its significance in both academic research and industrial applications .
Interaction studies involving (Quinolin-4-ylsulfanyl)-acetic acid hydrazide have focused on its reactivity with biological molecules. These studies aim to understand how the compound interacts with proteins, enzymes, and nucleic acids. Such interactions may reveal insights into its potential therapeutic effects or toxicity profiles. Continued research in this area is essential for determining safe usage levels and effective dosages for potential medical applications .
Several compounds share structural similarities with (Quinolin-4-ylsulfanyl)-acetic acid hydrazide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| (Quinolin-2-ylsulfanyl)-acetic acid | C11H10N2OS | 234.27 g/mol | Exhibits different biological activities compared to its 4-position analogue |
| (Quinolin-4-ylthio)-acetic acid | C11H11N3OS | 233.29 g/mol | Similar structure but without the hydrazide functionality |
| (2-Trifluoromethylquinolin-4-ylsulfanyl)-acetic acid | C12H10F3N3OS | 283.29 g/mol | Contains trifluoromethyl group, enhancing lipophilicity |
These compounds are significant in medicinal chemistry as they offer diverse pathways for drug development while highlighting the uniqueness of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide due to its specific functional groups and potential activities .